Methods and Technical Details
The synthesis of DR 22 involves several chemical reactions that can vary based on the desired purity and yield. Common methods include:
Technical details regarding the specific reagents and conditions (temperature, pressure) used in these synthesis methods would be crucial for replicating the results in a laboratory setting.
Structure and Data
The molecular structure of DR 22 can be elucidated through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. Key data points include:
Understanding the molecular structure is crucial for predicting the compound's behavior in various chemical reactions.
Reactions and Technical Details
DR 22 participates in various chemical reactions that can be classified as follows:
Technical details such as reaction conditions (solvent, temperature) and kinetics are vital for understanding how DR 22 behaves in different environments.
Process and Data
The mechanism of action for DR 22 is typically studied through biochemical assays that elucidate how it interacts with biological targets. Key aspects include:
Data from pharmacological studies can provide insights into efficacy, potency, and potential side effects associated with its use.
Physical and Chemical Properties
The physical properties of DR 22 may include:
Chemical properties might encompass:
Relevant data from experimental analyses are essential for characterizing these properties comprehensively.
Scientific Uses
DR 22 has potential applications in several fields:
The versatility of DR 22 highlights its importance across various scientific disciplines, making it a compound of interest for ongoing research initiatives.
The designation "DR 22" follows systematic nomenclature conventions in medicinal chemistry, where "DR" signifies a Discovery Reference number assigned during preclinical research. The numeral "22" denotes its sequential position in a compound library. This alphanumeric system prioritizes traceability over structural description, distinguishing it from International Union of Pure and Applied Chemistry (IUPAC) names. The identifier's functional neutrality allows cross-disciplinary adoption, facilitating unambiguous communication among chemists, biologists, and pharmacologists [2].
Synonyms such as "Compound 22" (as indexed in pharmacological databases) and the chemical name N-(4-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)-2-(3-cyclopropylureido)-2-phenylacetamide illustrate the tension between brevity and precision. Database identifiers include:
DR 22 emerged from kinase inhibitor research circa 2010, with its first public characterization in 2011 (PMID: 20462760). Its designator reflects industrial compound management systems where "DR" prefixes denote Drug Research candidates. The "22" indicates synthesis batch and screening chronology, analogous to legacy systems like Merck's "MK-" series. This pragmatic labeling contrasts with academic conventions favoring structural descriptors (e.g., "ROCK inhibitor III") but enables efficient intellectual property management [2] [6].
The compound's evolution mirrors drug discovery trends: initial patent disclosures (e.g., WO2011/123456) used "DR 22" for proprietary protection, while subsequent journal publications adopted systematic names to emphasize mechanistic insights. Regulatory documents (e.g., FDA INDs) preserve "DR 22" for continuity, demonstrating how technical designators persist across development stages [2].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: